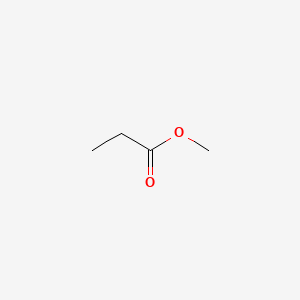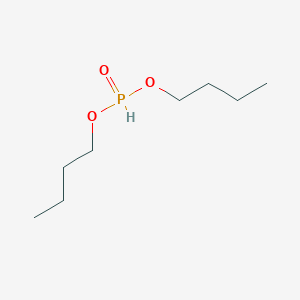
3,7-Dimethylocta-2,6-dienal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-2,6-dienal oxime is an organic compound derived from citral, which is a mixture of neral and geranial Citral is commonly found in the essential oils of plants such as lemongrass and lemon myrtle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-2,6-dienal oxime can be synthesized from citral through a solvent-free mechano-chemical reaction. The process involves reacting citral with hydroxylamine hydrochloride (NH2OH•HCl) and sodium hydroxide (NaOH) at room temperature . This reaction yields a mixture of four diastereomeric oximes, which can be separated and purified using isocratic silica-gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-2,6-dienal oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the oxime to amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Geranyl or neryl nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethylocta-2,6-dienal oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antiquorum sensing properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3,7-dimethylocta-2,6-dienal oxime involves its interaction with bacterial quorum sensing systems. The compound inhibits quorum sensing, which is a communication mechanism used by bacteria to coordinate gene expression and biofilm formation . By disrupting quorum sensing, the compound can reduce bacterial virulence and biofilm formation, making it a potential candidate for antimicrobial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citral: The parent compound from which 3,7-dimethylocta-2,6-dienal oxime is derived.
Geranial: One of the isomers of citral.
Neral: Another isomer of citral.
Geranyl nitrile: A product formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its ability to form multiple diastereomers, each with distinct chemical and physical properties . This diversity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
35266-87-6 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |
Clé InChI |
LXFKDMGMYAHNAQ-WAKDDQPJSA-N |
SMILES |
CC(=CCCC(=CC=NO)C)C |
SMILES isomérique |
CC(=CCC/C(=C/C=N\O)/C)C |
SMILES canonique |
CC(=CCCC(=CC=NO)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)


![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)






